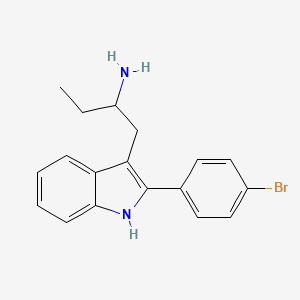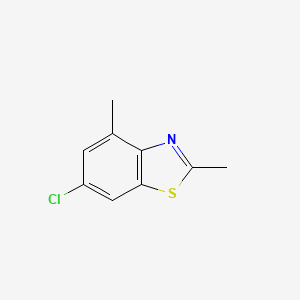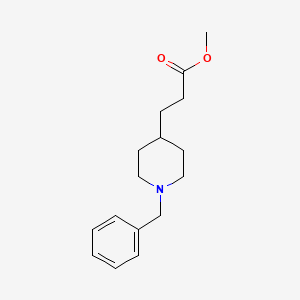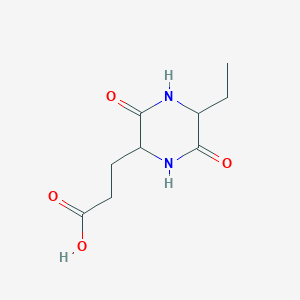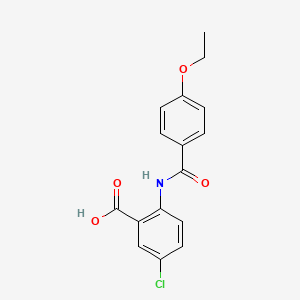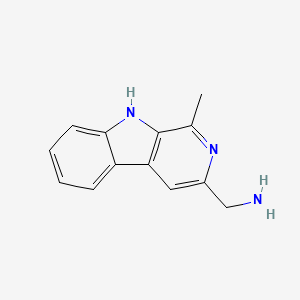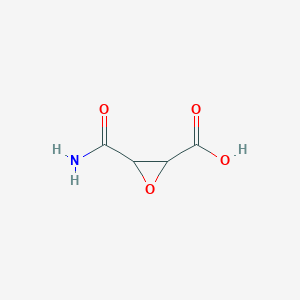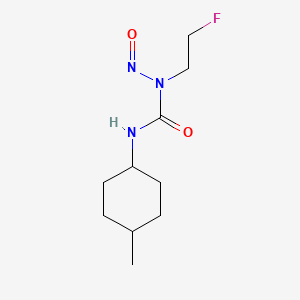
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is a synthetic organic compound that belongs to the class of nitrosoureas. These compounds are known for their potential applications in medicinal chemistry, particularly as antineoplastic agents. The presence of the fluoroethyl and methylcyclohexyl groups in its structure imparts unique chemical properties that make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- typically involves the reaction of 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)urea with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Synthesis of 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)urea: This step involves the reaction of 2-fluoroethylamine with 4-methylcyclohexyl isocyanate.
Nitrosation: The resulting urea derivative is then subjected to nitrosation using sodium nitrite in the presence of hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated as a potential antineoplastic agent due to its ability to alkylate DNA.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cells, making it a potential candidate for cancer therapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoroethyl)-N’-(4-methylcyclohexyl)-N-nitrosourea
- N-(2-Chloroethyl)-N-nitrosourea
- N-(2-Bromoethyl)-N-nitrosourea
Uniqueness
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is unique due to the presence of the fluoroethyl group, which imparts increased lipophilicity and potential for enhanced cellular uptake. This makes it a promising candidate for further research in drug development.
Properties
CAS No. |
33024-36-1 |
|---|---|
Molecular Formula |
C10H18FN3O2 |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C10H18FN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) |
InChI Key |
JHSQNRZJTAOPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


